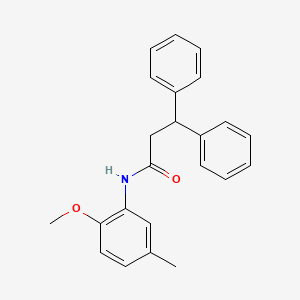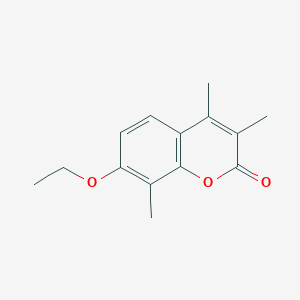![molecular formula C19H21ClN2O2 B5801580 N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide](/img/structure/B5801580.png)
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide, also known as CPP or CPP-115, is a small molecule inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a role in the regulation of neuronal excitability. CPP-115 has been studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders.
作用機序
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide-115 is a potent inhibitor of GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide-115 increases the levels of GABA in the brain, leading to a reduction in neuronal excitability. This mechanism of action has been shown to be effective in animal models of epilepsy and addiction.
Biochemical and Physiological Effects:
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide-115 has been shown to increase the levels of GABA in the brain, leading to a reduction in neuronal excitability. This has been associated with a reduction in seizure activity in animal models of epilepsy and a reduction in drug-seeking behavior in animal models of addiction. In addition, N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide-115 has been shown to have anxiolytic effects in animal models of anxiety.
実験室実験の利点と制限
One advantage of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide-115 is its potency as an inhibitor of GABA aminotransferase. This allows for lower doses to be used in animal studies, reducing the risk of side effects. However, one limitation of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide-115 is its poor solubility in water, which can make it difficult to administer in some animal models.
将来の方向性
There are several potential future directions for research on N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide-115. One area of interest is its potential therapeutic applications in other neurological and psychiatric disorders, such as depression and schizophrenia. Another area of interest is the development of more soluble derivatives of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide-115, which could improve its efficacy and ease of administration in animal models. Finally, further studies are needed to fully understand the long-term effects of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide-115 on brain function and behavior.
合成法
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide-115 can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the preparation of an intermediate, which is then reacted with a morpholine derivative to form N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide-115. The final product is purified through column chromatography and characterized using various spectroscopic techniques.
科学的研究の応用
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide-115 has been studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety. In preclinical studies, N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide-115 has been shown to increase GABA levels in the brain, leading to a reduction in neuronal excitability. This mechanism of action has been shown to be effective in animal models of epilepsy and addiction.
特性
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-17-14-16(7-8-18(17)22-10-12-24-13-11-22)21-19(23)9-6-15-4-2-1-3-5-15/h1-5,7-8,14H,6,9-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZDDMQEGWJHAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)CCC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-4-morpholin-4-yl-phenyl)-3-phenyl-propionamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chlorobenzaldehyde [4-methoxy-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5801513.png)


![N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide](/img/structure/B5801540.png)
![1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine](/img/structure/B5801546.png)
![N-[1-(benzyloxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B5801547.png)
![6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5801551.png)




![N-[4-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B5801588.png)
![2,4-dichloro-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5801590.png)
